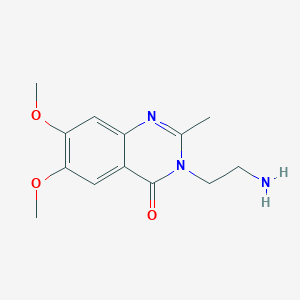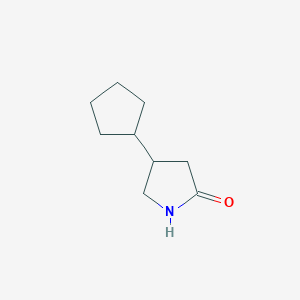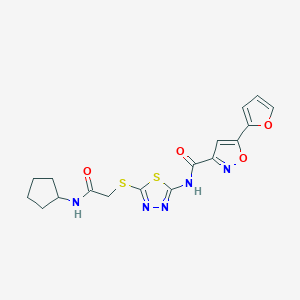
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 2-methyl-3,4-dihydroquinazolin-4-one.
Formation of Intermediate: The 2-amino-3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Cyclization: The acid chloride is then reacted with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a base such as triethylamine to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Introduction of various functional groups at the aminoethyl position, leading to diverse derivatives.
Wirkmechanismus
The mechanism of action of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-aminoethyl)-6,7-dimethoxyquinazolin-4(3H)-one
- 2-methyl-6,7-dimethoxyquinazolin-4(3H)-one
- 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one
Uniqueness
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDKOAVEWSMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)
![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)

![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)
![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)

![3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2697518.png)

![N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2697520.png)
